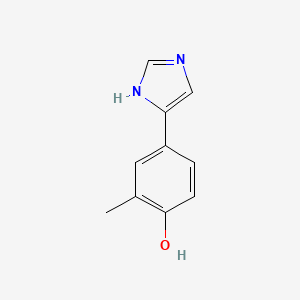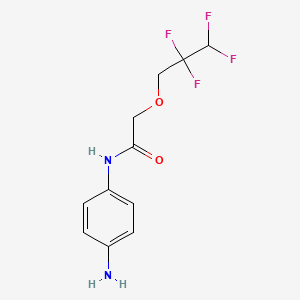
tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル (E)-3-(2-ヒドロキシエチリデン)ピロリジン-1-カルボン酸エステル: は、ピロリジン環にtert-ブチルエステル基が結合した有機化合物です。この化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野での潜在的な用途が注目されています。ヒドロキシエチリデン基の存在により、独自の反応性パターンがもたらされ、合成経路における貴重な中間体となっています。
準備方法
合成経路と反応条件
tert-ブチル (E)-3-(2-ヒドロキシエチリデン)ピロリジン-1-カルボン酸エステルの合成は、通常、以下の手順で行われます。
ピロリジン環の形成: ピロリジン環は、アミンとカルボニル化合物を用いた環化反応によって合成することができます。
tert-ブチルエステル基の導入: この手順は、通常、ピロリジン誘導体をtert-ブチルクロロホルミエートと塩基性条件下で反応させ、tert-ブチルエステルを形成することを伴います。
ヒドロキシエチリデン基の付加: ヒドロキシエチリデン基は、アルデヒドとケトンを含むアルドール縮合反応によって導入することができます。
工業的生産方法
工業的な環境では、tert-ブチル (E)-3-(2-ヒドロキシエチリデン)ピロリジン-1-カルボン酸エステルの生産は、効率と収率を高めるために連続式反応器を使用する場合があります。これらの反応器は、温度や圧力などの反応条件を正確に制御できるため、より一貫した製品品質を実現できます。
化学反応の分析
反応の種類
酸化: ヒドロキシエチリデン基は、酸化されて対応するカルボニル化合物を形成することができます。
還元: 還元反応によって、ヒドロキシエチリデン基をエチル基に変換することができます。
置換: tert-ブチルエステル基は、求核置換反応によって他のエステル基や官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: アミンやアルコールなどの求核剤を塩基性または酸性条件下で使用して、置換反応を実現できます。
主な生成物
酸化: アルデヒドやケトンなどのカルボニル誘導体の生成。
還元: エチル置換ピロリジン誘導体の生成。
置換: 使用した求核剤に応じて、さまざまなエステルまたはアミド誘導体の生成。
科学的研究の応用
化学
有機合成において、tert-ブチル (E)-3-(2-ヒドロキシエチリデン)ピロリジン-1-カルボン酸エステルは、複雑な分子の構築のための汎用性の高い中間体として機能します。
生物学
生物学的研究では、この化合物は、生物活性分子の設計のための構成要素として使用することができます。その構造的特徴により、酵素阻害剤や受容体モジュレーターの開発のための候補となっています。
医学
医薬品化学では、この化合物の誘導体は、抗炎症作用や抗がん作用などの薬理作用を示す可能性があります。研究者は、これらの誘導体を研究して、新しい治療薬を開発しています。
工業
工業部門では、この化合物は、特殊化学品、ポリマー、特定の特性を持つ材料の生産に使用できます。その反応性と安定性により、材料科学におけるさまざまな用途に適しています。
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate serves as a versatile intermediate for constructing complex molecules
Biology
In biological research, this compound can be used as a building block for designing bioactive molecules. Its structural features make it a candidate for developing enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Researchers explore these derivatives to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science.
作用機序
tert-ブチル (E)-3-(2-ヒドロキシエチリデン)ピロリジン-1-カルボン酸エステルがその効果を発揮するメカニズムは、特定の用途によって異なります。例えば、医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。ヒドロキシエチリデン基は、水素結合を形成したり、疎水性相互作用に関与したりすることで、化合物の結合親和性と特異性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
tert-ブチル (E)-3-(2-ヒドロキシエチリデン)ピペリジン-1-カルボン酸エステル: ピロリジン環ではなくピペリジン環を持つ類似の構造。
tert-ブチル (E)-3-(2-ヒドロキシエチリデン)アゼチジン-1-カルボン酸エステル: アゼチジン環を含み、異なる反応性と特性を示します。
tert-ブチル (E)-3-(2-ヒドロキシエチリデン)モルホリン-1-カルボン酸エステル: モルホリン環を特徴とし、生物活性と溶解性に影響を与える可能性があります。
独自性
tert-ブチル (E)-3-(2-ヒドロキシエチリデン)ピロリジン-1-カルボン酸エステルの独自性は、官能基と環構造の特定の組み合わせにあります。ピロリジン環は剛直な骨格を提供し、ヒドロキシエチリデン基は汎用性の高い反応性を提供します。
類似化合物との比較
Similar Compounds
tert-Butyl (E)-3-(2-hydroxyethylidene)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl (E)-3-(2-hydroxyethylidene)azetidine-1-carboxylate: Contains an azetidine ring, offering different reactivity and properties.
tert-Butyl (E)-3-(2-hydroxyethylidene)morpholine-1-carboxylate: Features a morpholine ring, which can impact its biological activity and solubility.
Uniqueness
The uniqueness of tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and ring structure The pyrrolidine ring provides a rigid framework, while the hydroxyethylidene group offers versatile reactivity
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl (3E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h5,13H,4,6-8H2,1-3H3/b9-5+ |
InChIキー |
QMCZPPCIJMJYRD-WEVVVXLNSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\CO)/C1 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)


![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)




![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)

